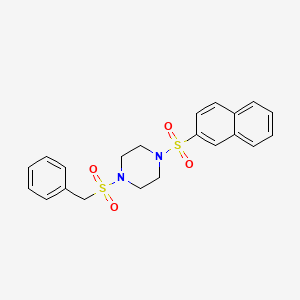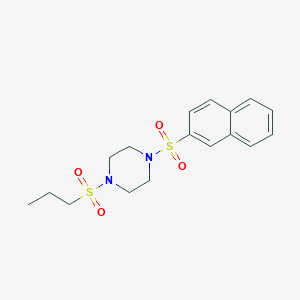![molecular formula C18H19N3O6S B3468249 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468249.png)
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a piperazine derivative that is commonly used as a fluorescent probe for the detection of sulfonamide drugs and as a tool for studying protein-ligand interactions. The purpose of
Wirkmechanismus
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine functions as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of sulfonamide drugs, the electron in the nitro group of this compound is in a high-energy state and is excited by absorption of light. The excited electron is then transferred to the piperazine ring, resulting in a decrease in fluorescence intensity. In the presence of sulfonamide drugs, the electron is transferred to the drug molecule, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments is its high selectivity for sulfonamide drugs. This compound can distinguish between different types of sulfonamide drugs and can be used to detect them in complex samples such as blood and urine. Another advantage is its ease of use and low cost compared to other detection methods such as high-performance liquid chromatography (HPLC). However, one limitation of using this compound is its low sensitivity. This compound requires a high concentration of sulfonamide drugs to produce a measurable change in fluorescence intensity. Additionally, this compound cannot be used to detect sulfonamide drugs in living organisms due to its inability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One direction is the development of more sensitive probes for the detection of sulfonamide drugs. Researchers can modify the chemical structure of this compound to increase its sensitivity and selectivity for sulfonamide drugs. Another direction is the use of this compound in the study of protein-ligand interactions. Researchers can use this compound to study the binding kinetics and thermodynamics of different protein-ligand complexes. Finally, this compound can be used in the development of new drugs that target specific proteins. By studying the interactions between this compound and proteins, researchers can identify potential drug targets and design new drugs that bind to these targets with high affinity and specificity.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been widely used in scientific research as a fluorescent probe for the detection of sulfonamide drugs. Sulfonamides are a class of antibiotics commonly used in the treatment of bacterial infections. This compound can selectively recognize and bind to sulfonamide drugs, resulting in a change in fluorescence intensity that can be measured and used for drug detection. This compound has also been used as a tool for studying protein-ligand interactions. This compound can bind to the active site of proteins and can be used to monitor changes in protein conformation and activity.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-5-3-2-4-16(17)18(22)19-10-12-20(13-11-19)28(25,26)15-8-6-14(7-9-15)21(23)24/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVZJTYHBRMHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)
![1-(benzylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468182.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)


![1-[(4-methylphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468205.png)
![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![N-(4-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B3468221.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-(3-methylbutanoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468234.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)